molecular formula C13H15N2NaO5S B561907 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) CAS No. 1331911-02-4

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)

Cat. No.: B561907
CAS No.: 1331911-02-4
M. Wt: 339.352
InChI Key: JKIDIVFUGFKUBH-SWHSFZNRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) is a synthetic compound used primarily in biochemical research. It is a derivative of acetaminophen (paracetamol) where the hydrogen atoms are replaced with deuterium (d5), making it a stable isotope-labeled compound. This modification allows for more precise tracking and analysis in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) involves several steps:

    Acetylation: Acetaminophen is first acetylated to introduce the acetyl group.

    Deuteration: The hydrogen atoms in the acetaminophen molecule are replaced with deuterium atoms to form acetaminophen-d5.

    Conjugation with N-Acetyl-L-cysteine: The deuterated acetaminophen is then conjugated with N-Acetyl-L-cysteine through a thiol-ether linkage.

    Sodium Salt Formation: Finally, the compound is converted into its sodium salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation and Deuteration: Large quantities of acetaminophen are acetylated and deuterated using industrial reactors.

    Conjugation and Purification: The conjugation with N-Acetyl-L-cysteine is performed in controlled environments to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

    Sodium Salt Conversion: The final step involves converting the purified product into its sodium salt form, often using sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) can undergo various chemical reactions, including:

    Oxidation: The thiol group in N-Acetyl-L-cysteine can be oxidized to form disulfides.

    Reduction: The compound can be reduced back to its thiol form from disulfides.

    Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetaminophen derivatives.

Scientific Research Applications

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR studies.

    Biology: Helps in studying metabolic pathways and enzyme kinetics due to its stable isotope labeling.

    Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of acetaminophen in the body.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The acetaminophen moiety acts as an analgesic and antipyretic, while the N-Acetyl-L-cysteine part provides antioxidant properties. The deuterium labeling allows for precise tracking in metabolic studies, helping to elucidate the pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: The parent compound, widely used as a pain reliever and fever reducer.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    Acetaminophen-d5: A deuterated form of acetaminophen used in pharmacokinetic studies.

Uniqueness

3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) combines the properties of acetaminophen and N-Acetyl-L-cysteine with the added benefit of stable isotope labeling. This makes it uniquely suited for detailed biochemical and pharmacokinetic studies, providing insights that are not possible with the individual components alone.

This compound’s unique combination of analgesic, antioxidant, and stable isotope labeling properties makes it a valuable tool in various fields of scientific research.

Properties

CAS No.

1331911-02-4

Molecular Formula

C13H15N2NaO5S

Molecular Weight

339.352

IUPAC Name

sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate

InChI

InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D;

InChI Key

JKIDIVFUGFKUBH-SWHSFZNRSA-M

SMILES

CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+]

Synonyms

Paracetamol Mercapturate-d5 Sodium Salt;  APAP-CYS-NAc-d5 (major) Sodium Salt;  Acetaminophen-d5 Mercapturate Sodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.